2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O/c19-15-9-13(20)1-2-14(15)18(26)24-11-12-3-7-25(8-4-12)17-16(10-21)22-5-6-23-17/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHKJCIZHJKYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the pyrazinyl-piperidine intermediate: This step involves the reaction of 3-cyanopyrazine with piperidine under specific conditions to form the pyrazinyl-piperidine intermediate.
Introduction of the chloro and fluoro groups: The intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrazine moieties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the piperidine and pyrazine moieties.
Scientific Research Applications
2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Material science: The compound can be used in the synthesis of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano, chloro, and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Motifs
Key Observations:
Piperidine Modifications: The target compound’s piperidine-cyanopyrazine linkage distinguishes it from analogs like A6 (difluorophenyl-piperidine) and ulixacaltamide (tert-butylamide-piperidine). This moiety may enhance binding specificity for enzymes or receptors requiring heteroaromatic interactions .
Functional Groups : The absence of sulfonamide (13p) or pyrazole (A6) groups in the target compound suggests divergent pharmacological targets, possibly favoring kinase inhibition over protease modulation .
Biological Activity
The compound 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a muscarinic receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.9 g/mol. The structure features a benzenesulfonamide moiety linked to a piperidine ring that is further substituted with a cyanopyrazine group, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 1797535-32-0 |
Research indicates that this compound acts primarily as an antagonist at the muscarinic receptor subtype M4 (M4) . The M4 receptor is implicated in various neurological functions and is a target for treating conditions such as schizophrenia and other neurodegenerative diseases. The antagonistic action may help modulate neurotransmitter release, thereby influencing cognitive and motor functions.
Interaction Studies
Studies have demonstrated that the compound exhibits significant binding affinity for the M4 receptor, which is critical for its therapeutic potential. For instance, binding assays showed that the compound effectively inhibits M4 receptor activity, leading to altered downstream signaling pathways associated with neurotransmitter regulation.
Biological Activity
The biological activity of This compound extends beyond mere receptor binding:
- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotective benefits in models of neurodegeneration.
- Cognitive Enhancement : By modulating cholinergic signaling through M4 antagonism, the compound may enhance cognitive functions in certain contexts.
- Potential Anti-inflammatory Properties : Some studies indicate that related compounds exhibit anti-inflammatory effects, suggesting further research could explore this aspect.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of compounds similar to This compound :
- Muscarinic Antagonists in Neurology : Research has highlighted the role of M4 antagonists in managing symptoms of schizophrenia and Parkinson's disease. For example, compounds targeting M4 have shown promise in preclinical models by improving motor function and reducing psychotic symptoms.
- Structure-Activity Relationship (SAR) Studies : SAR analyses have revealed that modifications to the piperidine or cyanopyrazine moieties can significantly impact receptor affinity and selectivity, guiding future drug design efforts.
- In Vivo Efficacy Studies : Animal model studies have demonstrated that administration of this compound results in observable changes in behavior consistent with M4 receptor modulation, supporting its potential as a therapeutic agent.
Q & A
Q. What are the key steps in synthesizing 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide?
The synthesis typically involves multi-step reactions:
- Substitution reactions : Alkaline conditions for introducing pyrazine or piperidine moieties (e.g., substituting 3-cyanopyrazine with piperidin-4-ylmethyl groups) .
- Reduction steps : Use of iron powder or catalytic hydrogenation to reduce nitro intermediates (e.g., converting nitrobenzene derivatives to anilines) .
- Condensation reactions : Coupling benzamide derivatives with piperidine intermediates using condensing agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification : Column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization to isolate the final compound .
Q. How is the structure of this compound validated experimentally?
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Stable at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the cyanopyrazine group .
- Decomposition risks : Exposure to moisture or strong acids/bases may cleave the benzamide bond or degrade the piperidine ring .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Target enzymes like bacterial PPTases (phosphopantetheinyl transferases) or kinases by aligning the cyanopyrazine and fluorobenzamide moieties into active sites .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., chloro vs. fluoro) with antibacterial or kinase-inhibition potency .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-response assays : Validate IC₅₀ values using standardized cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolic stability tests : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
Q. How to optimize selectivity for a target enzyme over structurally similar isoforms?
Q. What in vitro/in vivo pharmacokinetic parameters should be prioritized for translational studies?
- Lipophilicity (logP) : Aim for 2–3 to balance membrane permeability and solubility .
- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction (<5% may limit efficacy) .
- Metabolite identification : LC-MS/MS to detect oxidative or hydrolytic degradation products .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
Q. What analytical techniques differentiate polymorphic forms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
